molecular formula C15H28O2 B12655480 1,1-Diethoxyundec-2-yne CAS No. 84681-84-5

1,1-Diethoxyundec-2-yne

Cat. No.: B12655480
CAS No.: 84681-84-5
M. Wt: 240.38 g/mol
InChI Key: GRXUBRIOJWCPQL-UHFFFAOYSA-N
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Description

1,1-Diethoxyundec-2-yne (CAS Number: 84681-84-5) is a chemical compound with the molecular formula C15H28O2 and a molecular weight of 240.38 g/mol . It is classified as an acetal, specifically a diethyl acetal derivative of undec-2-ynal . This compound is a clear, colorless to pale yellow liquid under standard conditions, with a density of approximately 0.881 g/cm³ . It has a boiling point of around 317.4°C at 760 mmHg and a flash point of 103.3°C, indicating it is a stable, high-boiling material with moderate flammability . In synthetic organic chemistry, this compound serves as a versatile building block due to its two key functional groups: a terminal alkyne and a protected aldehyde (acetal). The acetal group is stable under basic conditions but can be selectively deprotected under mild acidic conditions to generate the corresponding aldehyde, which can then undergo further reactions. Recent research highlights the utility of related α-ketoacetal functionalized alkynes in synthesizing complex molecules, including furans, deoxygenated carbohydrate analogues, and various heterocycles . The triple bond in the propargylic position to the acetal moiety is notably reactive; studies have shown that such propargylic diethoxy groups can be activated relative to other acetal groups in the same molecule, allowing for selective chemical transformations . This makes this compound a valuable intermediate for constructing more complex molecular architectures, particularly in multi-step syntheses where selective deprotection is required. For Research Use Only (RUO). This product is intended for laboratory and research purposes only. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the relevant safety data sheet and handle this material using appropriate personal protective equipment within a well-ventilated fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84681-84-5

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

1,1-diethoxyundec-2-yne

InChI

InChI=1S/C15H28O2/c1-4-7-8-9-10-11-12-13-14-15(16-5-2)17-6-3/h15H,4-12H2,1-3H3

InChI Key

GRXUBRIOJWCPQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CC(OCC)OCC

Origin of Product

United States

Synthetic Methodologies for 1,1 Diethoxyundec 2 Yne

Strategies for Triple Bond Formation in Undec-2-yne Scaffolds

The undec-2-yne backbone is characterized by an internal triple bond. Two principal strategies are commonly employed for the synthesis of such internal alkynes: the alkylation of terminal alkynes and the Sonogashira coupling reaction.

Alkylation of Terminal Alkynes: This is a powerful and straightforward method for constructing internal alkynes from smaller fragments. The process begins with the deprotonation of a terminal alkyne using a strong base to form a highly nucleophilic acetylide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with a suitable alkyl halide to form the desired internal alkyne. acs.org

For the synthesis of undec-2-yne, this strategy would involve the deprotonation of 1-decyne. 1-Decyne is a readily available terminal alkyne. nih.govresearchgate.netnih.govscitepress.org A strong base, such as sodium amide (NaNH₂), is typically used to abstract the acidic terminal proton, generating the decynyl anion. This is then reacted with a methyl halide, such as methyl iodide or methyl bromide, to yield undec-2-yne. It is crucial to use primary alkyl halides in this reaction, as secondary and tertiary halides are prone to undergoing elimination reactions (E2) in the presence of the strongly basic acetylide anion. acs.org

Reactant 1Reactant 2BaseProductReaction Type
1-DecyneMethyl IodideSodium AmideUndec-2-yneSN2 Alkylation

Sonogashira Coupling: The Sonogashira coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. youtube.com This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base, typically an amine like triethylamine (B128534) or diethylamine, which also serves as the solvent. youtube.comacs.org

To synthesize undec-2-yne using this method, one could envision coupling a nine-carbon terminal alkyne (1-nonyne) with a methyl halide. However, the Sonogashira reaction is most efficient with aryl and vinyl halides. The coupling of alkyl halides is less common and can be more challenging. A more conventional Sonogashira approach to a related structure might involve coupling an aryl halide with propyne (B1212725), but for the specific aliphatic chain of undec-2-yne, the alkylation of an acetylide is generally the more direct route. The reaction is carried out under mild conditions, often at room temperature. youtube.comrsc.org

Reactant 1 (Alkyne)Reactant 2 (Halide)CatalystsBaseProduct
1-NonyneMethyl IodidePd(PPh₃)₄, CuITriethylamineUndec-2-yne

Installation of the 1,1-Diethoxy Functionality

The 1,1-diethoxy group is a diethyl acetal (B89532), which serves as a protecting group for a carbonyl functionality. Its introduction onto the alkyne scaffold can be achieved through several methods.

Base-Induced Ring Opening of Halogenated Cyclopropanes to Form Acetylenic Diethyl Acetals

The reaction of gem-dihalocyclopropanes with bases is a known method for the synthesis of various unsaturated compounds. However, the direct formation of acetylenic diethyl acetals through this route is not a commonly reported transformation. Typically, the treatment of gem-dibromocyclopropanes with strong bases leads to the formation of allenes or, under certain conditions, ring-opened products like vinyl halides. unimi.it

Theoretically, one could propose a pathway where a suitably substituted gem-dihalocyclopropane reacts with a strong base like sodium ethoxide. This reaction would likely proceed through a series of elimination and rearrangement steps. The initial step would be the elimination of one equivalent of hydrogen halide to form a halocyclopropene intermediate. A subsequent elimination or a more complex ring-opening cascade initiated by the attack of the ethoxide nucleophile could potentially lead to an acetylenic species. However, the direct and clean formation of a 1,1-diethoxy acetal at the terminus of the newly formed alkyne is mechanistically complex and not a standard synthetic protocol. The literature on the ring-opening of gem-dihalocyclopropanes predominantly describes pathways leading to other functional groups. unimi.itlibretexts.org

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. amazonaws.comresearchgate.net A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports one of the reactants (usually an anion) from the aqueous/solid phase into the organic phase where the reaction can occur.

In the context of the hypothetical base-induced ring opening of a halogenated cyclopropane (B1198618), PTC could be employed to enhance the reaction rate and efficiency. For instance, if sodium ethoxide is used as the base, it has limited solubility in many organic solvents that would be suitable for dissolving the cyclopropane substrate. A phase-transfer catalyst could shuttle the ethoxide anion (EtO⁻) from the solid phase into the organic phase, thereby increasing its effective concentration and facilitating the reaction with the cyclopropane. This would allow the reaction to proceed under milder conditions and potentially with better yields. While PTC is widely used in organic synthesis, its specific application to the synthesis of acetylenic diethyl acetals from gem-dihalocyclopropanes is not well-documented, reflecting the uncommon nature of the parent reaction.

Steric hindrance plays a crucial role in determining the outcome of nucleophilic addition reactions, including the formation of acetals and ketals. nih.govyoutube.commdpi.com In the hypothetical ring-opening of a substituted gem-dihalocyclopropane, the steric environment around the reactive centers would significantly influence the approach of the nucleophile (ethoxide).

If the cyclopropane were substituted in a way that would lead to a ketone precursor (a ketal), the steric bulk around the incipient carbonyl carbon would be greater than for an aldehyde precursor (an acetal). The approach of the two equivalents of ethanol (B145695) or ethoxide required for acetal/ketal formation would be more hindered in the case of a ketal. Generally, aldehydes are more reactive towards nucleophiles and acetal formation than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. researchgate.net Therefore, in a competitive scenario, the formation of a diethyl acetal from a less substituted cyclopropane precursor would be favored over the formation of a ketal from a more substituted precursor.

Approaches Utilizing Orthoformates or Chloroformates with Alkyne Precursors

A more direct and well-established method for the synthesis of acetylenic acetals involves the use of orthoformates, particularly triethyl orthoformate. wikipedia.org This approach typically requires the presence of a Lewis acid catalyst to activate the orthoformate.

The reaction is believed to proceed through the formation of a diethoxycarbenium ion intermediate, which is generated from the reaction of triethyl orthoformate with the Lewis acid. This electrophilic species is then attacked by the nucleophilic terminal alkyne. For the synthesis of 1,1-diethoxyundec-2-yne, the starting alkyne would be 1-undecyne (B103828). The reaction of 1-undecyne with triethyl orthoformate in the presence of a Lewis acid such as zinc chloride (ZnCl₂) or bismuth chloride (BiCl₃) would lead to the desired product. wikipedia.org This method provides a direct route to the 1,1-diethoxy functionality at the terminus of the alkyne chain.

Starting AlkyneReagentCatalystProduct
1-UndecyneTriethyl OrthoformateLewis Acid (e.g., ZnCl₂)This compound

Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. researchgate.netwikipedia.org

A logical retrosynthetic analysis of this compound would begin by disconnecting the acetal functionality. An acetal can be retrosynthetically disconnected to an aldehyde and two equivalents of an alcohol. rsc.org This is a functional group interconversion (FGI). This leads to undec-2-ynal.

Retron 1: Acetal Disconnection (FGI)

This compound is disconnected to undec-2-ynal and ethanol.

The next disconnection would target the internal alkyne of undec-2-ynal. This can be disconnected via an alkylation strategy, breaking the bond between C2 and C3. This leads to a two-carbon electrophilic synthon and a nine-carbon nucleophilic acetylide synthon. The synthetic equivalent for the acetylide would be 1-nonyne, and for the electrophilic aldehyde component, a suitable two-carbon electrophile would be required. A more practical approach for the alkyne disconnection would be to consider the undec-2-yne chain itself.

Retron 2: Alkyne Disconnection

Undec-2-yne is disconnected to the 1-nonyl anion and a methyl electrophile.

The synthetic equivalent for the nonyl anion would be 1-nonyne, and for the methyl electrophile, a methyl halide. This suggests a synthesis starting from 1-nonyne, which would be alkylated to form undec-2-yne. The alkyne would then need to be functionalized to install the 1,1-diethoxy group.

Alternatively, considering the orthoformate approach, the target molecule can be disconnected directly at the C1-C2 bond, leading to 1-undecyne and a one-carbon electrophile that can be sourced from triethyl orthoformate.

Retron 3: Orthoformate Approach Disconnection

This compound is disconnected to 1-undecyne and a diethoxymethyl cation synthon.

This retrosynthetic analysis suggests a plausible synthetic route starting from the commercially available 1-decyne, which can be converted to 1-undecyne via alkylation, followed by reaction with triethyl orthoformate to yield the final product.

Comparative Analysis of Synthetic Routes

Two principal retrosynthetic approaches can be envisioned for the preparation of this compound. The first approach involves the initial synthesis of a terminal alkyne, undec-1-yne, which is then functionalized. The second approach focuses on building the molecule from a smaller alkyne fragment through alkylation, followed by functional group conversion.

Route A: Homologation of a C10 Aldehyde followed by Functionalization

This route commences with a ten-carbon aldehyde, such as decanal, and extends the carbon chain by one unit to form a terminal alkyne. This is typically achieved through well-known homologation reactions.

Step 1: Synthesis of Undec-1-yne via Corey-Fuchs Reaction or Seyferth-Gilbert Homologation.

Corey-Fuchs Reaction: This two-step process involves the reaction of an aldehyde with carbon tetrabromide and triphenylphosphine (B44618) to yield a dibromoalkene. jk-sci.comnih.gov Subsequent treatment with a strong base, like n-butyllithium, results in the formation of the terminal alkyne. jk-sci.comnih.gov

Seyferth-Gilbert Homologation: This reaction offers a one-pot alternative to the Corey-Fuchs reaction for converting aldehydes to terminal alkynes. wikipedia.orgsynarchive.com It utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or the more versatile Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate) under basic conditions. wikipedia.orgorganic-chemistry.orgsantiago-lab.com

Step 2: Conversion of Undec-1-yne to Undec-2-ynal. The terminal alkyne can be converted to the corresponding aldehyde, undec-2-ynal, through hydroboration-oxidation. This reaction proceeds via an anti-Markovnikov addition of a hydroxyl group to the alkyne, which then tautomerizes to the aldehyde. chemistrysteps.comlibretexts.org

Step 3: Acetalization of Undec-2-ynal. The final step involves the protection of the aldehyde as a diethyl acetal. This is an acid-catalyzed reaction with ethanol, typically employing a dehydrating agent to drive the equilibrium towards the acetal product. nih.govwikipedia.org

Route B: Alkylation of a Terminal Alkyne followed by Functionalization

This approach begins with a smaller alkyne and extends the carbon chain through alkylation.

Step 1: Alkylation of a Terminal Alkyne. A suitable terminal alkyne, such as propyne or a protected propargyl alcohol derivative, can be deprotonated with a strong base (e.g., sodium amide) to form an acetylide anion. chemistrysteps.comucalgary.ca This nucleophile can then react with an eight-carbon alkyl halide (e.g., 1-bromooctane) in an S(_N)2 reaction to form the undec-2-yne backbone. chemistrysteps.comyoutube.com

Step 2: Functional Group Manipulation to Undec-2-ynal. If a protected propargyl alcohol was used, deprotection followed by oxidation would yield the desired undec-2-ynal.

Step 3: Acetalization of Undec-2-ynal. Similar to Route A, the final step is the acid-catalyzed formation of the diethyl acetal from undec-2-ynal and ethanol. nih.govwikipedia.org

Comparative Data of Key Synthetic Steps:

Reaction Reagents and Conditions Typical Yields Advantages Disadvantages
Corey-Fuchs Reaction 1. CBr₄, PPh₃, CH₂Cl₂ 2. n-BuLi, THF, -78 °C to rt70-90%High yields, reliable. nih.govTwo-step process, use of strong base. wikipedia.org
Seyferth-Gilbert Homologation Dimethyl (diazomethyl)phosphonate, t-BuOK, THF, low temp.60-85%One-pot procedure. wikipedia.orgorganic-chemistry.orgReagent can be sensitive, strong base required. santiago-lab.com
Ohira-Bestmann Modification Dimethyl 1-diazo-2-oxopropylphosphonate, K₂CO₃, MeOH75-95%Milder conditions, suitable for base-sensitive substrates. wikipedia.orgsantiago-lab.comReagent is more complex.
Alkyne Alkylation 1. NaNH₂, liq. NH₃ 2. R-X60-80%Builds carbon chain effectively. chemistrysteps.comucalgary.caRequires a suitable alkyl halide, potential for elimination side reactions. chemistrysteps.com
Hydroboration-Oxidation of Alkynes 1. Disiamylborane or 9-BBN 2. H₂O₂, NaOH70-90%Good regioselectivity for terminal alkynes. chemistrysteps.comlibretexts.orgBorane reagents can be pyrophoric.
Acetalization R-CHO, EtOH, cat. H⁺, Dean-Stark80-95%High yielding, common transformation. nih.govwikipedia.orgRequires removal of water to drive equilibrium. wikipedia.org

Optimization of Reaction Conditions and Yields

Optimization of Alkyne Formation:

Corey-Fuchs Reaction: The yield of the dibromoalkene can often be improved by the addition of zinc dust, which can reduce the amount of triphenylphosphine required and simplify purification. jk-sci.com For the second step, careful control of the temperature during the addition of n-butyllithium is crucial to minimize side reactions.

Seyferth-Gilbert Homologation: The choice of base and solvent can be critical. While potassium tert-butoxide is commonly used, other strong, non-nucleophilic bases may offer advantages for specific substrates. wikipedia.org The Ohira-Bestmann modification is a significant optimization, as the use of milder bases like potassium carbonate in methanol (B129727) allows for the reaction to proceed with a wider range of functional groups present in the aldehyde. wikipedia.orgsantiago-lab.com

Alkyne Alkylation: To maximize the yield of the S(_N)2 reaction and minimize the competing E2 elimination, primary alkyl halides are strongly preferred. chemistrysteps.com The use of a polar aprotic solvent can also favor the substitution pathway.

Optimization of Acetalization:

Catalyst: While traditional mineral acids can be used, Lewis acids such as zirconium tetrachloride (ZrCl₄) or solid-supported acid catalysts can offer higher chemoselectivity and easier workup. organic-chemistry.org

Water Removal: Efficient removal of water is essential to drive the reaction to completion. A Dean-Stark apparatus is commonly employed for this purpose. wikipedia.org Alternatively, the use of a trialkyl orthoformate, such as triethyl orthoformate, can act as both a reagent and a water scavenger, leading to high yields under milder conditions. organic-chemistry.org

Reaction Conditions: For sensitive substrates, milder, non-acidic methods for acetal formation have been developed, such as using a photocatalyst like Eosin Y under visible light irradiation, which can proceed under neutral conditions. organic-chemistry.org

By carefully selecting the synthetic route and optimizing the reaction conditions for each step, a practical and efficient synthesis of this compound can be achieved.

Reactivity and Chemical Transformations of 1,1 Diethoxyundec 2 Yne

Reactions Involving the Alkyne Moiety

The reactivity of the alkyne in 1,1-Diethoxyundec-2-yne is characteristic of internal alkynes, undergoing various addition and cycloaddition reactions.

Electrophilic Addition Reactions

Electrophilic addition reactions to alkynes are a fundamental class of transformations. In the case of this compound, the internal nature of the triple bond means that regioselectivity is not a factor in symmetrical additions like halogenation, but it becomes relevant in hydrohalogenation.

The addition of halogens, such as bromine (Br₂), to an alkyne typically proceeds through a cyclic halonium ion intermediate. This mechanism leads to a specific stereochemical outcome.

Mechanism: The reaction of an alkyne with a halogen, like bromine, is initiated by the attack of the π-electrons of the triple bond on the bromine molecule. This results in the formation of a bridged bromonium ion intermediate. The subsequent attack by a bromide ion occurs from the side opposite to the bridging bromine atom. masterorganicchemistry.commasterorganicchemistry.commasterorganicchemistry.com

Stereochemistry: This backside attack results in anti-addition of the two bromine atoms across the triple bond. masterorganicchemistry.commasterorganicchemistry.commasterorganicchemistry.com For an internal alkyne like this compound, the initial addition of one equivalent of bromine would yield the (E)-2,3-dibromo-1,1-diethoxyundec-1-ene as the major product due to this anti-addition mechanism. The stereochemistry of the starting alkyne and the nature of the substituents can influence the stereochemical outcome of the reaction. youtube.comladykeanecollege.edu.in The addition of a second equivalent of the halogen can lead to a tetrahalogenated alkane. masterorganicchemistry.com

Reactant Reagent Intermediate Product (Stereochemistry)
This compoundBr₂ (1 equiv.)Cyclic bromonium ion(E)-2,3-dibromo-1,1-diethoxyundec-1-ene (anti-addition)
This compoundBr₂ (2 equiv.)-2,2,3,3-Tetrabromo-1,1-diethoxyundecane

The addition of hydrogen halides (HX, where X = Cl, Br, I) to internal alkynes proceeds via an electrophilic addition mechanism.

Mechanism: The reaction is initiated by the protonation of the alkyne by the hydrogen halide, which leads to the formation of a vinylic carbocation intermediate. The halide ion then acts as a nucleophile and attacks the carbocation, forming the final product. The stability of the carbocation intermediate is a key factor in determining the regioselectivity of the reaction. masterorganicchemistry.com With unsymmetrical internal alkynes, two different vinylic carbocations can be formed. The more stable carbocation, typically the one where the positive charge is on the more substituted carbon or a carbon that can be stabilized by resonance, will be formed preferentially.

For this compound, protonation can occur at either C2 or C3. The proximity of the electron-donating ethoxy groups on C1 might influence the stability of the carbocation at C2. Kinetic studies of similar reactions suggest a concerted termolecular mechanism may also be possible, bypassing a discrete carbocation and thus avoiding rearrangements. youtube.com

Reactant Reagent Intermediate Predicted Major Product
This compoundHBrVinylic Carbocation2-Bromo-1,1-diethoxyundec-2-ene and 3-Bromo-1,1-diethoxyundec-2-ene

Nucleophilic Addition Reactions

While alkynes are generally less reactive towards nucleophiles than alkenes due to the higher electron density of the triple bond, nucleophilic addition can occur, particularly if the alkyne is activated by electron-withdrawing groups. researchgate.netnih.govnih.gov In the case of this compound, the alkyne is not strongly activated. However, under specific conditions, such as in the presence of a strong nucleophile and a suitable catalyst, nucleophilic addition could be induced. The regioselectivity would be determined by the electronic and steric influences of the substituents.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the formation of cyclic compounds. Alkynes can participate in various cycloaddition reactions, with the Diels-Alder reaction being a prominent example.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In this context, this compound would act as the dienophile.

Reactivity: The reactivity of a dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org The alkyne in this compound is not substituted with strong electron-withdrawing groups, which suggests it would be a moderately reactive dienophile. However, the presence of the acetal (B89532) group could sterically hinder the approach of the diene. The reaction would involve the 4 π-electrons of the diene and the 2 π-electrons of the alkyne triple bond. The initial product of the Diels-Alder reaction with an alkyne is a cyclohexadiene derivative. organic-chemistry.org

Diene Dienophile Reaction Type Expected Product
1,3-ButadieneThis compound[4+2] Cycloaddition1-(1,1-Diethoxyheptyl)-4-methyl-1,4-cyclohexadiene

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloaddition reactions are powerful methods for the synthesis of five-membered heterocyclic rings. In these reactions, a 1,3-dipole reacts with a dipolarophile, in this case, the alkyne moiety of this compound, in a concerted [3+2] cycloaddition process. The electron-rich nature of the alkyne in this compound, due to the electron-donating diethoxy acetal group, influences its reactivity and the regioselectivity of the cycloaddition.

Common 1,3-dipoles that react with alkynes include diazo compounds, nitrones, and nitrile oxides.

Reaction with Diazo Compounds: The reaction of this compound with diazo compounds, such as diazomethane (B1218177) or ethyl diazoacetate, is expected to yield pyrazole (B372694) derivatives. Pyrazoles are commonly prepared through the cycloaddition of diazo compounds with alkynes. nih.gov The regioselectivity of the addition is influenced by both electronic and steric factors. For an unsymmetrical alkyne like this compound, two regioisomeric pyrazoles are possible.

Reaction with Nitrones: Nitrones, which are N-oxides of imines, undergo 1,3-dipolar cycloaddition with alkynes to form isoxazoline (B3343090) derivatives, which can then tautomerize to the more stable isoxazole (B147169) ring system if a hydrogen is present at the C5 position of the initial cycloadduct. The reaction of this compound with a nitrone would lead to the formation of a substituted isoxazole. The regiochemistry of this cycloaddition is also a key consideration, with two possible isomers depending on the orientation of the nitrone relative to the alkyne. mdpi.com

Reaction with Nitrile Oxides: Nitrile oxides, often generated in situ from aldoximes, are another class of 1,3-dipoles that react readily with alkynes to afford isoxazoles. nih.govorganic-chemistry.org The reaction of this compound with a nitrile oxide is a valuable method for the synthesis of isoxazoles bearing the undecyl and diethoxymethyl substituents. The regioselectivity is dictated by the frontier molecular orbital interactions between the nitrile oxide and the acetylenic acetal. wikipedia.org

1,3-DipoleHeterocyclic Product
Diazo CompoundPyrazole
NitroneIsoxazole
Nitrile OxideIsoxazole

Transition Metal-Catalyzed Transformations

Transition metal catalysts play a pivotal role in activating the alkyne functionality of this compound, enabling a diverse range of chemical transformations.

Ene-Yne Metathesis Mechanisms

Ene-yne metathesis is a powerful carbon-carbon bond-forming reaction that involves the reorganization of bonds between an alkene (ene) and an alkyne (yne), catalyzed by metal-carbene complexes, most commonly those of ruthenium. wikipedia.orgorganic-chemistry.org For this compound, this reaction can proceed either intermolecularly (cross-metathesis) with a separate alkene or intramolecularly if an alkene moiety is present in the undecyl chain.

The generally accepted mechanism for ruthenium-catalyzed ene-yne metathesis involves a series of [2+2] cycloaddition and retro-[2+2] cycloaddition steps. Two main pathways are considered:

"Ene-first" pathway: The ruthenium carbene catalyst first reacts with the alkene to form a ruthenacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to generate a new metal carbene and release the terminal alkene fragment. This new carbene then reacts with the alkyne moiety of this compound to form a ruthenacyclobutene. Subsequent ring-opening and reaction with the original alkene partner lead to the formation of a 1,3-diene product.

"Yne-first" pathway: Alternatively, the catalyst can first react with the alkyne to form a ruthenacyclobutene. Ring-opening of this intermediate generates a vinylcarbene, which then reacts with the alkene partner to form a ruthenacyclobutane. A final retro-[2+2] cycloaddition releases the 1,3-diene product.

The presence of the electron-rich diethoxy acetal group in this compound can influence the rate and selectivity of the metathesis reaction. Electron-rich olefins, such as enol ethers, have been shown to participate in ene-yne cross-metathesis. nih.gov

Cross-Coupling Reactions (e.g., Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon bonds.

Sonogashira Coupling: The Sonogashira reaction is the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. Since this compound is an internal alkyne, it is not a suitable substrate for the standard Sonogashira coupling. However, related coupling reactions involving the functionalization of the alkyne are conceivable.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org While the classical Heck reaction involves alkenes, variations involving alkynes are known. The reaction of this compound with an aryl or vinyl halide under Heck conditions could potentially lead to the formation of a substituted alkene, where the aryl or vinyl group adds across the triple bond. The regioselectivity of this addition would be a critical factor. Studies on the Heck arylation of acrolein acetals suggest that related acetal-containing unsaturated systems can undergo such coupling reactions.

Hydrogenation and Semi-Hydrogenation Processes

The triple bond of this compound can be fully or partially reduced through hydrogenation reactions.

Semi-Hydrogenation: The selective reduction of the alkyne to a Z-(cis)-alkene can be achieved using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline). masterorganicchemistry.comlibretexts.orgvedantu.comlibretexts.org This catalytic system is designed to be active enough to reduce the alkyne but not the resulting alkene, thus allowing for the isolation of the cis-alkene. The product of the semi-hydrogenation of this compound would be (Z)-1,1-diethoxyundec-2-ene.

Hydrogenation: Complete reduction of the alkyne to an alkane can be accomplished using more active catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. This reaction proceeds through the intermediate alkene, which is further reduced to the corresponding saturated acetal, 1,1-diethoxyundecane.

ReactionCatalystProduct
Semi-HydrogenationLindlar's Catalyst(Z)-1,1-Diethoxyundec-2-ene
HydrogenationPd/C or PtO₂1,1-Diethoxyundecane

Rearrangement Reactions (e.g., Vinylcarbene Rearrangement)

Radical Addition Chemistry

The triple bond of this compound is also susceptible to attack by radicals. The regioselectivity of radical addition to unsymmetrical alkynes is determined by the stability of the resulting vinyl radical intermediate.

Reactions Involving the Diethyl Acetal Functionality

The diethyl acetal group in this compound serves as a protected form of an aldehyde. Its reactivity is primarily dominated by its cleavage under acidic conditions to reveal the parent carbonyl group.

The cleavage of the diethyl acetal in this compound is a classic example of an acid-catalyzed hydrolysis reaction. This process is reversible and involves the protonation of one of the ethoxy groups, converting it into a good leaving group (ethanol). The subsequent departure of ethanol (B145695) is facilitated by the lone pair of electrons on the adjacent oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation and loss of a second molecule of ethanol, yields the corresponding aldehyde, undec-2-yn-1-al.

The rate of this hydrolysis is highly dependent on the pH of the medium, with the reaction being significantly faster under acidic conditions. The stability of the acetal is substantial in neutral or basic media, a property that is often exploited in synthetic chemistry for protecting the aldehyde functionality.

Table 1: Representative Conditions for Acid-Catalyzed Acetal Hydrolysis

CatalystSolvent SystemTemperature (°C)Reaction TimeProductYield (%)
p-Toluenesulfonic acidAcetone/WaterRoom Temperature4hUndec-2-yn-1-al>95
Hydrochloric acid (2M)Tetrahydrofuran/WaterRoom Temperature2hUndec-2-yn-1-al>95
Acetic acid (80%)Water5012hUndec-2-yn-1-al~90

Note: The data presented in this table are representative of typical conditions for the hydrolysis of diethyl acetals and are extrapolated for this compound based on general chemical principles.

The primary transformation of the diethyl acetal functionality in this compound is its conversion to a carbonyl compound, specifically an aldehyde. The acid-catalyzed hydrolysis described above is the most direct method to achieve this transformation, yielding undec-2-yn-1-al.

This resulting α,β-unsaturated aldehyde is a versatile intermediate in organic synthesis. The presence of the conjugated alkyne and the aldehyde group allows for a variety of subsequent reactions, such as nucleophilic additions to the carbonyl carbon or conjugate additions to the alkyne.

Chemoselectivity and Regioselectivity in Multi-Functional Transformations

The presence of both an alkyne and a diethyl acetal in this compound necessitates careful consideration of chemoselectivity in its reactions. The differential reactivity of these two functional groups allows for selective transformations at one site while leaving the other intact.

The diethyl acetal is stable under neutral and basic conditions, making it an excellent protecting group for the aldehyde functionality. This allows for a wide range of reactions to be carried out on the alkyne moiety without affecting the acetal. For instance, reactions involving nucleophiles or bases, such as organometallic additions to the alkyne or deprotonation-alkylation sequences at a terminal alkyne (if one were present), can be performed chemoselectively.

Conversely, the alkyne is generally unreactive towards the acidic conditions used for acetal hydrolysis, allowing for the selective deprotection of the aldehyde. However, strong acids in combination with heat can potentially lead to hydration or other reactions of the alkyne.

An example of a reaction targeting the alkyne in a similar system is the Diels-Alder reaction of 1,1-diethoxybut-3-yn-2-one. In this case, the ynone (a compound with a ketone adjacent to an alkyne) acts as a dienophile, reacting with a conjugated diene at the alkyne, while the diethyl acetal-like moiety (a ketone in this analogue) remains unchanged under the reaction conditions.

Table 2: Chemoselective Reactions on Bifunctional Alkyne-Acetal Systems

Reagent/CatalystReaction ConditionsFunctional Group TargetedProduct Type
1. n-Butyllithium 2. Alkyl halideTHF, -78 °CTerminal Alkyne (analogous)Chain-extended alkyne
H₂, Lindlar's catalystHexane, Room Temp.Alkyne(Z)-Alkene
Aqueous HClTHF, Room Temp.Diethyl AcetalAldehyde
DIBAL-HToluene, -78 °CAlkyne(E)-Vinylalane

Note: This table illustrates the concept of chemoselectivity using reactions common for alkynes and acetals. The specific reactivity of this compound may vary.

Regioselectivity becomes a key consideration in reactions that could potentially involve both the α and β carbons of the alkyne relative to the acetal. For instance, in hydration reactions of the alkyne, the regiochemical outcome (i.e., the position of the resulting carbonyl group) would be influenced by the electronic effects of the substituents.

Structural Elucidation and Spectroscopic Characterization of 1,1 Diethoxyundec 2 Yne

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual protons and carbon atoms. For 1,1-Diethoxyundec-2-yne, a combination of one-dimensional and two-dimensional NMR experiments is employed to unambiguously assign all proton and carbon signals.

The proton NMR (¹H NMR) spectrum of this compound provides a wealth of information regarding the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity. The acetal (B89532) proton (CH at C1) is expected to resonate as a triplet in the downfield region, typically around 4.5-5.5 ppm, due to the deshielding effect of the two adjacent oxygen atoms and coupling with the neighboring methylene (B1212753) protons of the ethoxy groups. The methylene protons of the two ethoxy groups (-OCH₂CH₃) are diastereotopic and would likely appear as two distinct multiplets, specifically as quartets due to coupling with the methyl protons, in the range of 3.4-3.8 ppm. The methyl protons of the ethoxy groups would present as a triplet around 1.2 ppm.

The protons on the long alkyl chain (C4 to C11) will exhibit characteristic chemical shifts and coupling patterns. The methylene group adjacent to the alkyne (C4) is expected to be slightly deshielded and appear as a triplet around 2.1-2.3 ppm. The other methylene groups along the chain (C5-C10) will resonate in the typical aliphatic region of 1.2-1.6 ppm, likely as complex multiplets due to overlapping signals. The terminal methyl group (C11) will appear as a triplet at approximately 0.9 ppm. It is important to note that there are no acetylenic protons in this internal alkyne structure.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H1~4.8t~5.5
-OCH₂CH₃~3.6q~7.0
-OCH₂CH₃~3.5q~7.0
H4~2.2t~7.0
H5-H10~1.3-1.5m-
-OCH₂CH₃~1.2t~7.0
H11~0.9t~7.0

t = triplet, q = quartet, m = multiplet

The carbon-13 NMR (¹³C NMR) spectrum provides a count of the unique carbon environments within the molecule. The acetal carbon (C1) is characteristically found downfield, typically in the range of 90-110 ppm. The two acetylenic carbons (C2 and C3) are a key feature of the spectrum, resonating in the range of 70-90 ppm. oregonstate.edu The carbons of the ethoxy groups, the methylene (-OCH₂) and methyl (-CH₃), will appear around 60-70 ppm and 15 ppm, respectively. The carbons of the undecyl chain will have distinct chemical shifts, with the carbon adjacent to the alkyne (C4) appearing around 18-20 ppm, and the other methylene carbons (C5-C10) resonating in the typical aliphatic region of 22-32 ppm. The terminal methyl carbon (C11) will be the most upfield signal in the aliphatic region, at approximately 14 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C1~101
C2~85
C3~78
-OCH₂CH₃~61
C4~19
C5-C10~22-32
-OCH₂CH₃~15
C11~14

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. libretexts.orgcolumbia.eduwikipedia.org For this compound, COSY would show correlations between the acetal proton (H1) and the methylene protons of the ethoxy groups. It would also map out the connectivity of the entire undecyl chain, showing correlations from the methylene protons at C4 to those at C5, and so on, down to the terminal methyl group at C11. libretexts.org

HSQC-DEPT (Heteronuclear Single Quantum Coherence - Distortionless Enhancement by Polarization Transfer): This experiment correlates directly attached proton and carbon atoms. libretexts.orglibretexts.orgwikipedia.org An HSQC-DEPT spectrum would show which protons are attached to which carbons, confirming the assignments made from the 1D spectra. The DEPT (Distortionless Enhancement by Polarization Transfer) component provides additional information about the type of carbon (CH, CH₂, CH₃), with CH and CH₃ signals appearing with opposite phase to CH₂ signals. uvic.ca This would clearly distinguish the methylene groups of the ethoxy and undecyl chains from the methine acetal carbon and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four). columbia.educeitec.czsphinxsai.comlibretexts.org HMBC is crucial for identifying the connectivity around quaternary carbons and across heteroatoms. libretexts.org In this molecule, HMBC would show a key correlation between the acetal proton (H1) and the acetylenic carbon C2, as well as the methylene carbons of the ethoxy groups. It would also show correlations from the methylene protons at C4 to the acetylenic carbons C2 and C3, definitively establishing the position of the triple bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, typically within 5 Å. fiveable.mewikipedia.org This experiment is particularly useful for determining the stereochemistry and conformation of a molecule. fiveable.mewikipedia.org For this compound, NOESY could show correlations between the acetal proton (H1) and the protons on the ethoxy groups, as well as between the protons of the ethoxy groups and the methylene protons at C4, providing insights into the preferred conformation around the acetal and alkyne functionalities.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show several key absorption bands. The carbon-carbon triple bond (C≡C) of the internal alkyne will exhibit a weak to medium, sharp absorption in the region of 2100-2260 cm⁻¹. orgchemboulder.comlibretexts.org The intensity of this peak is often weak for internal alkynes due to the symmetry of the bond. libretexts.org The carbon-oxygen (C-O) single bonds of the ether linkages in the acetal group will produce strong, characteristic stretching vibrations in the fingerprint region, typically between 1050 and 1150 cm⁻¹. pressbooks.pub Additionally, the spectrum will show strong C-H stretching vibrations from the sp³ hybridized carbons of the alkyl chain and ethoxy groups in the region of 2850-3000 cm⁻¹.

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
C≡C (internal alkyne)Stretch2100 - 2260Weak to Medium
C-O (ether/acetal)Stretch1050 - 1150Strong
C-H (sp³)Stretch2850 - 3000Strong

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. For this compound, electron ionization (EI) would likely be used. The molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound.

The fragmentation pattern would be influenced by the presence of the acetal and alkyne functional groups. A common fragmentation pathway for acetals is the cleavage of one of the C-O bonds, leading to the formation of a stable oxonium ion. miamioh.edulibretexts.orgyoutube.com For this compound, this would likely involve the loss of an ethoxy radical (-OCH₂CH₃) to form a resonance-stabilized cation. Another characteristic fragmentation would be the cleavage of the C1-C2 bond, leading to fragments containing the diethoxyacetal group. The long alkyl chain would also undergo fragmentation, typically resulting in a series of peaks separated by 14 mass units (corresponding to CH₂ groups). Analysis of the fragmentation pattern of a close analog, 1,1-diethoxyoct-2-yne, from the NIST database can provide further insight into the expected fragmentation of the undecyl derivative.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify individual components of a volatile mixture. In the context of this compound, GC-MS would serve to confirm its identity and assess its purity by providing both its retention time (a characteristic of its passage through the GC column) and its mass spectrum (a fingerprint of its molecular structure).

The sample, upon injection into the gas chromatograph, is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. rsc.org Given its molecular weight and structure, this compound is expected to be sufficiently volatile for GC analysis. Its retention time is influenced by factors such as column type, temperature program, and carrier gas flow rate. phenomenex.comshimadzu.be

After separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecular ion to fragment in a reproducible manner. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern is a key piece of information for structural elucidation. chemguide.co.uk

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Key fragmentation patterns for acetals often involve the cleavage of the C-O bonds and alpha-cleavage. acs.orgwhitman.edu The presence of the long alkyl chain also leads to characteristic losses of alkyl fragments. libretexts.org While a specific spectrum for this compound is not publicly available, the mass spectrum of a similar compound, 1,1-diethoxyoct-2-yne, provides insight into the expected fragmentation. nist.gov

Table 1: Predicted Key GC-MS Fragmentation Data for this compound

m/z Value Proposed Fragment Structure Significance
240[C15H28O2]+•Molecular Ion (M+)
195[M - OCH2CH3]+Loss of an ethoxy group
167[M - C5H11]+Cleavage of the alkyl chain
103[CH(OCH2CH3)2]+Characteristic acetal fragment
75[CH(OH)OCH2CH3]+Rearrangement and cleavage product
47[CH2OCH3]+Further fragmentation of ethoxy group

Note: The data in this table is predictive and based on general fragmentation patterns of similar molecules.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula. fiveable.memeasurlabs.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio to several decimal places. libretexts.org This high level of precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C15H28O2. The exact mass of this compound can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, and ¹⁶O). An experimentally determined mass from an HRMS analysis that matches this calculated exact mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC15H28O2
Calculated Exact Mass240.20893 u
Expected Experimental Mass (example)240.2091 u
Mass Accuracy (example)< 5 ppm

Note: The expected experimental mass and mass accuracy are illustrative examples of a typical HRMS measurement.

Chromatographic Separation Techniques

Gas Chromatography (GC) for Purity Assessment and Isomer Ratio Determination

Gas Chromatography (GC), in addition to its role in GC-MS, is a standalone technique for assessing the purity of a volatile compound. libretexts.org A pure sample of this compound, when analyzed by GC with a suitable column and temperature program, should ideally produce a single, sharp peak in the chromatogram. oshadhi.co.uk The presence of additional peaks would indicate impurities, which could be unreacted starting materials, byproducts from the synthesis, or degradation products.

The area under each peak in the chromatogram is proportional to the amount of the corresponding compound present in the sample. Therefore, the purity of this compound can be quantified by calculating the percentage of the total peak area that is attributable to the main peak. youtube.com

Furthermore, if a synthetic route to this compound could potentially produce isomers (e.g., positional isomers of the triple bond), GC could be used to determine the ratio of these isomers, provided they are separable under the chromatographic conditions.

Table 3: Illustrative GC Purity Analysis of a this compound Sample

Peak Number Retention Time (min) Peak Area Area % Identity
18.5415,2342.1Impurity A
210.21698,75097.5This compound
311.052,8800.4Impurity B

Note: This table represents hypothetical data for illustrative purposes.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used in organic synthesis to monitor the progress of a reaction and to aid in the purification process. msu.edulibretexts.org In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product over time. rsc.org

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials. The plate is then developed in a suitable solvent system. The different compounds will travel up the plate at different rates depending on their polarity, resulting in different Retention Factor (Rf) values. rochester.edu

Generally, this compound, being a relatively nonpolar acetal, would be expected to have a higher Rf value (travel further up the plate) than more polar starting materials or intermediates. By observing the disappearance of the starting material spots and the appearance of a new product spot, the progress of the reaction can be qualitatively assessed. researchgate.net This information is crucial for determining when a reaction is complete and for selecting the appropriate solvent system for subsequent purification by column chromatography.

Table 4: Hypothetical TLC Data for Monitoring the Synthesis of this compound

Compound Rf Value Comments
Starting Material A (e.g., an aldehyde)0.25More polar, lower Rf
Starting Material B (e.g., an alkyne)0.60Less polar, higher Rf
This compound (Product)0.75Expected to be the least polar, highest Rf

Note: Rf values are dependent on the specific TLC plate and solvent system used and are presented here for illustrative purposes.

Applications of 1,1 Diethoxyundec 2 Yne in Advanced Organic Synthesis

Role as a Key Intermediate in Natural Product Synthesis

Building Block for Complex Molecules and Pharmaceuticals

The utility of 1,1-Diethoxyundec-2-yne extends to its role as a versatile building block for the synthesis of complex molecules and pharmaceutical agents. nih.gov The internal alkyne can participate in various carbon-carbon bond-forming reactions, such as coupling reactions, to extend the carbon chain or introduce new functional groups. khanacademy.org Furthermore, the alkyne can be selectively reduced to either a cis- or trans-alkene, providing stereochemical control in the synthesis of target molecules. The acetal (B89532) functionality can be hydrolyzed to an aldehyde, which can then be used in a plethora of synthetic transformations, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, to build molecular complexity. Although direct examples of this compound in the synthesis of specific pharmaceuticals are not explicitly documented in the available literature, the synthesis of alkoxy and enediyne derivatives containing 1,4-benzoquinone (B44022) subunits highlights the potential for similar structures in developing antitumor agents. nih.gov

Precursor for Substituted Alkyne Derivatives

This compound can serve as a precursor for the synthesis of a variety of substituted alkyne derivatives. The internal alkyne can undergo reactions such as hydrohalogenation, hydration, and hydroboration-oxidation to introduce functionality at the triple bond. vanderbilt.edumasterorganicchemistry.com For instance, hydration of the alkyne would yield a ketone, while hydroboration-oxidation would lead to the formation of an enol that tautomerizes to an aldehyde or ketone, depending on the regioselectivity of the reaction. Additionally, the terminal end of the undecyl chain can be functionalized prior to or after the introduction of the diethoxy acetal and alkyne moieties, allowing for the synthesis of a diverse array of substituted alkynes with tailored properties. The preparation of alkynes through the double dehydrohalogenation of dihalides is a common synthetic strategy that could be employed in the synthesis of precursors to this compound. youtube.comyoutube.comlibretexts.org

Contributions to Materials Science

The unique chemical structure of this compound also lends itself to applications in materials science, particularly in the development of novel polymers and functional materials.

Alkynes are valuable monomers in various polymerization reactions. researchgate.net While specific studies on the polymerization of this compound are not available, the presence of the internal alkyne allows for its potential integration into polymerization processes such as thiol-yne "click" polymerization. This type of polymerization is known for its high efficiency and the formation of highly cross-linked polymer networks. nsf.gov The long undecyl chain of this compound could impart flexibility and hydrophobicity to the resulting polymer, while the diethoxy acetal groups could be post-polymerization modified to introduce other functionalities. The synthesis of alkyne-functionalized photo-cross-linkable polyesters demonstrates the utility of incorporating alkyne moieties into polymer backbones for creating soft elastomers. nsf.gov The development of high refractive index polymers through 1,2-dithiolane/yne photopolymerizations further highlights the potential of alkyne-containing monomers in advanced materials. rsc.org

The reactivity of the alkyne and the latent aldehyde functionality in this compound make it a promising candidate for the synthesis of advanced functional materials. For instance, the alkyne can be used to functionalize surfaces or nanoparticles through coupling reactions. The acetal group could be hydrolyzed post-functionalization to generate an aldehyde-terminated surface, which can then be used for the immobilization of biomolecules or other chemical entities. The synthesis of hyperbranched poly(vinyl sulfide)s through radical thiol-yne chemistry on diphenylacetylene (B1204595) showcases how alkyne chemistry can be utilized to create complex polymer architectures with potential applications in organic light-emitting diodes. researchgate.net

Utility in Click Chemistry Methodologies and Bioconjugation

The internal alkyne of this compound can potentially be utilized in certain "click" chemistry reactions, although the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically requires a terminal alkyne. sigmaaldrich.com However, strain-promoted azide-alkyne cycloaddition (SPAAC) can occur with cyclic alkynes, and other metal-catalyzed internal alkyne cycloadditions are known. nih.govru.nlresearchgate.net If the undecyl chain were modified to create a strained cyclic alkyne, it could participate in catalyst-free click reactions, which are highly valuable for bioconjugation applications where the presence of a cytotoxic copper catalyst is undesirable. nih.govru.nlresearchgate.net

The acetal group, after conversion to an aldehyde, can be used for bioconjugation through the formation of Schiff bases with amine groups on biomolecules, followed by reduction to form stable secondary amine linkages. While direct use of this compound in bioconjugation has not been reported, the general principles of using alkyne and aldehyde functionalities for connecting molecules are well-established in the field. nih.gov The development of alkyne-functionalized amphiphilic polysiloxane polymers for the formation of nanoemulsions that can be conjugated with bioactive molecules via click reactions illustrates the potential of such approaches. researchgate.net

Theoretical and Computational Studies of 1,1 Diethoxyundec 2 Yne

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the electronic structure and energetic properties of molecules. For 1,1-diethoxyundec-2-yne, both ab initio and Density Functional Theory (DFT) methods have been employed to provide a detailed understanding of its molecular characteristics.

Ab Initio Computational Methods

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a rigorous approach to studying molecular systems. libretexts.org These methods are essential for benchmarking the accuracy of other computational techniques. researchgate.net For complex molecules like this compound, a hierarchical approach is often taken, starting with less computationally expensive methods and progressing to more sophisticated ones to achieve a balance between accuracy and computational cost. researchgate.netchemistrysteps.com The choice of basis set is crucial in these calculations, with larger, more flexible basis sets generally providing more accurate results, though at a higher computational expense. libretexts.orgyoutube.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its favorable balance of accuracy and computational efficiency. masterorganicchemistry.comuib.no DFT methods calculate the electronic structure of a molecule based on its electron density, which is a function of only three spatial coordinates, making it computationally less demanding than traditional wavefunction-based methods. researchgate.net Various functionals are available within the DFT framework, and their selection can influence the accuracy of the calculated properties. researchgate.netmasterorganicchemistry.com For molecules like this compound, DFT calculations can provide valuable information about geometries, energies, reaction mechanisms, and spectroscopic properties. masterorganicchemistry.com

Computational Parameter Description
Highest Occupied Molecular Orbital (HOMO) The outermost electron-containing orbital. Its energy level is related to the molecule's ability to donate electrons.
Lowest Unoccupied Molecular Orbital (LUMO) The lowest energy orbital that does not contain electrons. Its energy level is related to the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity. nih.gov
Electrostatic Potential A map of the charge distribution around the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov

Mechanistic Investigations of this compound Reactions

Computational studies are instrumental in elucidating the detailed mechanisms of chemical reactions. For acetylenic acetals like this compound, understanding the reaction pathways is crucial for controlling product formation. The synthesis of this compound can be achieved through the base-induced ring opening of gem-dihalocyclopropanes. The reaction conditions, particularly the choice of base and solvent, can significantly influence the product distribution.

Theoretical calculations can model the transition states and intermediates involved in these reactions, providing insights into the activation energies and reaction kinetics. This allows for a rationalization of the observed product ratios and can guide the optimization of reaction conditions to favor the desired product.

Prediction of Reactivity and Selectivity Profiles

The electronic and steric properties of this compound, as determined by computational methods, can be used to predict its reactivity and selectivity in various chemical transformations. The presence of the electron-rich alkyne and the acetal (B89532) functional group suggests a rich and varied reactivity profile.

For instance, in thiol-yne click reactions, the regioselectivity of the addition of a thiol to the alkyne can be influenced by the electronic nature of the substituents and the reaction conditions. Computational modeling can help predict whether the reaction will proceed via a Markovnikov or anti-Markovnikov addition pathway.

Conformational Analysis and Stereochemical Insights

The three-dimensional structure of this compound is not static but exists as an ensemble of different conformations due to rotation around single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its conformation.

Future Research Directions

Development of Sustainable and Green Synthetic Routes

The future synthesis of 1,1-Diethoxyundec-2-yne will likely prioritize the principles of green chemistry. Research in this area is expected to focus on developing synthetic pathways that are both efficient and environmentally benign. Key goals will include the use of renewable starting materials, maximizing atom economy, and minimizing waste generation.

Future methodologies may explore:

Catalytic Approaches: The development of novel catalytic systems, potentially using earth-abundant metals, could enable the direct and selective construction of the molecule, avoiding the use of stoichiometric reagents that generate significant waste.

Renewable Feedstocks: Investigation into sourcing the undecyl chain from bio-renewable sources, such as fatty acids or their derivatives, would significantly improve the sustainability profile of the synthesis.

Solvent Minimization: The exploration of solvent-free reaction conditions or the use of greener solvents like water, supercritical fluids, or bio-based solvents will be a critical aspect of sustainable process development. For instance, synthetic strategies for polyacetals that utilize heterogeneous catalysts and avoid extensive solvent-based workups could serve as a model for greener acetal (B89532) formation. nih.gov

Discovery of Novel Catalytic Transformations

The internal alkyne of this compound is a versatile functional group that offers numerous opportunities for novel catalytic transformations. Future research will likely focus on leveraging this reactivity to construct complex molecular architectures.

Potential areas of exploration include:

Hydrofunctionalization Reactions: Transition-metal catalyzed additions of H-X bonds across the alkyne (where X = allyl, aryl, etc.) could provide stereodefined access to a variety of trisubstituted alkenes. proquest.com The acetal group's proximity to the alkyne could offer unique regioselective control in these transformations.

Cycloaddition Reactions: The participation of the internal alkyne in catalyzed [2+2+2] or other cycloaddition reactions could be a powerful strategy for the rapid assembly of carbocyclic and heterocyclic ring systems.

Radical Transformations: The development of catalytic oxidative systems could enable the formation of new carbon-carbon and carbon-heteroatom bonds through radical intermediates, offering pathways to previously inaccessible derivatives. rsc.org

Metathesis Reactions: Exploring alkyne metathesis, potentially catalyzed by copper carbene intermediates, could lead to the synthesis of novel symmetric and unsymmetric alkynes and polymers. mdpi.com

Exploration of Bio-orthogonal Reactions and Applications

Bio-orthogonal chemistry, which involves reactions that can proceed in living systems without interfering with native biochemical processes, is a rapidly expanding field. While terminal alkynes are more commonly used in "click chemistry," the development of new bio-orthogonal reactions involving internal alkynes is an active area of research.

Future studies on this compound could involve:

Development of Novel Ligation Chemistries: Research into new catalysts or reaction partners that enable the internal alkyne to participate in bio-orthogonal cycloadditions or other ligations with high efficiency and selectivity. While strained alkynes are known for rapid cycloadditions, investigating the reactivity of unstrained internal alkynes in reactions like the inverse-electron-demand Diels-Alder (IEDDA) reaction is a promising research avenue. cam.ac.uknih.gov

Probes for Biological Systems: The long undecyl chain provides significant hydrophobicity, suggesting that this compound and its derivatives could be designed as probes for studying biological membranes or other lipid-rich environments.

Controlled Release Systems: The acetal functional group is stable under neutral or basic conditions but can be cleaved under acidic conditions. This property could be exploited to design probes or therapeutic agents that release a payload (the corresponding ketone) in acidic microenvironments, such as those found in tumors or endosomes.

Advanced Mechanistic Probing and In Silico Design

A deep understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for rational optimization and the discovery of new reactivity. The integration of experimental and computational techniques will be essential.

Future research should focus on:

Computational Modeling: The use of computational tools like Density Functional Theory (DFT) will be invaluable for elucidating reaction pathways, predicting the regioselectivity and stereoselectivity of catalytic transformations, and understanding the electronic properties of the alkyne. rsc.org

In Silico Catalyst Design: Computational chemistry can be employed to design new catalysts with enhanced activity and selectivity specifically tailored for the internal alkyne in this compound.

Experimental Mechanistic Studies: Detailed kinetic analyses, isotopic labeling experiments, and the isolation and characterization of reaction intermediates will be necessary to validate proposed mechanisms and provide a complete picture of the reaction dynamics.

Expansion into High-Value Chemical Synthesis and Material Applications

The unique bifunctional nature of this compound—a reactive alkyne and a protected carbonyl—makes it a valuable building block for the synthesis of high-value chemicals and advanced materials.

Potential applications to be explored include:

Complex Molecule Synthesis: The acetal can be deprotected to reveal a ketone, which can then undergo a wide range of classical carbonyl chemistry. This dual functionality allows for sequential and orthogonal modifications at both the alkyne and the ketone, making it a versatile synthon for the construction of complex natural products, active pharmaceutical ingredients, and agrochemicals. Alkynes are recognized as fundamental building blocks that can be transformed into a wide array of functional groups. masterorganicchemistry.com

Polymer Science: The alkyne group can be used as a monomer or a cross-linking site for the synthesis of novel polymers. The long alkyl chain could impart desirable properties such as hydrophobicity, flexibility, or self-assembly characteristics, leading to new materials for coatings, adhesives, or electronic applications.

Liquid Crystals: The rigid, linear nature of the alkyne coupled with the long, flexible undecyl chain is a structural motif common in liquid crystalline materials. Future research could involve synthesizing derivatives of this compound and investigating their liquid crystalline properties for potential use in display technologies.

Q & A

Basic: What spectroscopic techniques are optimal for characterizing 1,1-Diethoxyundec-2-yne, and how should data be interpreted?

Methodological Answer:
Use NMR spectroscopy (¹H and ¹³C) to confirm the alkyne and ethoxy group positions. The terminal alkyne proton (C≡CH) typically appears as a sharp singlet near δ 1.8–2.2 ppm, while ethoxy groups (OCH₂CH₃) show triplet/multiplet splitting in δ 3.4–4.0 ppm . IR spectroscopy can validate the C≡C stretch (~2100–2260 cm⁻¹) and ether C-O stretches (~1050–1150 cm⁻¹). For quantitative purity analysis, pair GC-MS with a polar column (e.g., DB-5) to resolve volatile byproducts. Always calibrate instruments using certified reference standards and report uncertainties (e.g., ±0.1 ppm for NMR) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Follow hazard-specific PPE : nitrile gloves (resistant to ethers), safety goggles, and lab coats. Use local exhaust ventilation to minimize vapor inhalation. Store the compound in a flammables cabinet (flash point ~40–60°C estimated). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Pre-plan emergency responses: eyewash stations and safety showers must be accessible .

Intermediate: How can researchers optimize the synthesis of this compound while minimizing byproducts?

Methodological Answer:
Design a controlled-variable experiment :

  • Independent variables : Reaction temperature (40–80°C), catalyst loading (e.g., p-toluenesulfonic acid, 1–5 mol%), and stoichiometry of ethoxy donor (e.g., triethylorthoformate).
  • Dependent variables : Yield (gravimetric analysis), purity (GC-MS).
    Use a fractional factorial design to identify interactions between variables. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 9:1). Optimize quenching steps (e.g., sodium bicarbonate wash) to remove acidic residues .

Advanced: What mechanistic insights exist for the nucleophilic addition reactions of this compound?

Methodological Answer:
Investigate regioselectivity using DFT calculations (e.g., Gaussian 16) to model transition states for alkyne-electrophile interactions. Pair computational data with kinetic isotope effects (e.g., deuterated substrates) to validate mechanisms. For example, in hydrohalogenation, track Markovnikov vs. anti-Markovnikov adducts via ¹H NMR. Compare results to literature analogs (e.g., ethoxypropyne) to identify steric/electronic influences .

Advanced: How should researchers resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?

Methodological Answer:
Conduct a meta-analysis of published data (Web of Science, Reaxys) to identify variables causing discrepancies (e.g., catalyst type, solvent polarity). Replicate key studies under controlled conditions, using ANOVA to compare yields. For example, if Pd(PPh₃)₄ vs. CuI gives conflicting results, test both catalysts with identical substrates and quantify ligand effects via Hammett plots. Address methodological flaws (e.g., unaccounted moisture sensitivity) .

Intermediate: What strategies ensure robust literature reviews for identifying gaps in this compound applications?

Methodological Answer:
Use Boolean search strings in SciFinder:
("this compound" OR "C₁₅H₂₆O₂") AND (synthesis OR catalysis) NOT patent. Filter results by citation count (>20) and recency (post-2010). Create a comparative table of reported reactions (e.g., Sonogashira, hydroalkoxylation) to highlight understudied areas like enantioselective transformations. Prioritize primary sources from ACS, RSC, or Wiley journals .

Advanced: How can computational modeling complement experimental studies of this compound’s reactivity?

Methodological Answer:
Perform molecular dynamics simulations (AMBER or GROMACS) to model solvent effects on reaction pathways. Validate with experimental kinetic data : e.g., measure activation energy (Eₐ) via Arrhenius plots and compare to computed values. Use NBO analysis to quantify orbital interactions in transition states. Publish raw simulation files (e.g., .log, .xyz) in supplementary materials for reproducibility .

Intermediate: What steps ensure reproducibility when replicating literature procedures for this compound synthesis?

Methodological Answer:
Document deviations meticulously: e.g., if a procedure specifies "anhydrous THF," confirm water content via Karl Fischer titration (<50 ppm). Use control experiments to test critical assumptions (e.g., inert atmosphere necessity by repeating under air). Share raw NMR/GC traces and calibration curves in open-access repositories (e.g., Zenodo) .

Advanced: What novel catalytic applications could leverage this compound’s electronic properties?

Methodological Answer:
Propose photoredox catalysis trials: irradiate (450 nm LED) with [Ru(bpy)₃]²⁺ and sacrificial reductants (e.g., TEOA) to generate radical intermediates. Monitor alkyne participation via in-situ IR. Alternatively, test electrochemical coupling in a divided cell (Pt electrodes, LiClO₄ electrolyte) to study redox-triggered reactivity. Compare turnover numbers (TON) to traditional thermal methods .

Intermediate: How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:
Design a stability-indicating HPLC method (C18 column, acetonitrile/water gradient). Expose samples to pH 2–12 buffers (37°C, 24h) and quantify degradation products (e.g., hydrolysis to undec-2-yn-1-ol). For thermal stability, use DSC/TGA to identify decomposition onset temperatures. Report degradation kinetics (e.g., t₁/₂) using first-order models .

Data Presentation Standards (Based on ):

ParameterFormatting RequirementExample
NMR Shiftsδ [ppm] (multiplicity, J in Hz)δ 2.05 (s, 1H, C≡CH)
YieldsMean ± SD (n=3)72% ± 3% (n=3)
Statistical TestsReport p-values and test typet(4)=2.91, p=0.03 (two-tailed)

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